2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile
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Overview
Description
2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile is a complex organic compound with potential applications in various fields such as materials science, organic electronics, and photonics. Its unique structure, featuring multiple aromatic rings and functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Typical synthetic routes may involve:
Cyclization reactions: to form the core structure.
Functional group transformations: to introduce the dicyanomethylidene and other substituents.
Purification steps: such as chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods would need to be optimized for scalability, yield, and cost-effectiveness. This might involve:
Batch or continuous flow reactors: for large-scale synthesis.
Automated purification systems: to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation and reduction reactions: to modify the oxidation state of the functional groups.
Substitution reactions: to replace one functional group with another.
Cycloaddition reactions: to form new ring structures.
Common Reagents and Conditions
Common reagents and conditions used in these reactions might include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium or platinum complexes.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: might yield ketones or carboxylic acids.
Reduction: could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be investigated for its potential biological activity, such as its ability to interact with specific enzymes or receptors.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as its ability to act as a drug candidate for certain diseases.
Industry
In industry, it might find applications in the development of new materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to specific proteins or enzymes: to modulate their activity.
Interacting with cellular membranes: to alter their properties.
Participating in signaling pathways: to influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other organic molecules with comparable structures, such as:
Thiophene derivatives: with similar aromatic ring systems.
Dicyanomethylidene-containing compounds: with analogous functional groups.
Uniqueness
The uniqueness of this compound could be attributed to its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C90H78N4O2S6 |
---|---|
Molecular Weight |
1440.0 g/mol |
IUPAC Name |
2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile |
InChI |
InChI=1S/C90H78N4O2S6/c1-5-9-13-17-21-55-25-33-61(34-26-55)89(62-35-27-56(28-36-62)22-18-14-10-6-2)75-45-68-76(46-67(75)85-81(89)87-77(101-85)43-65(99-87)41-69-79(59(47-91)48-92)71-51-97-53-73(71)83(69)95)90(63-37-29-57(30-38-63)23-19-15-11-7-3,64-39-31-58(32-40-64)24-20-16-12-8-4)82-86(68)102-78-44-66(100-88(78)82)42-70-80(60(49-93)50-94)72-52-98-54-74(72)84(70)96/h25-46,51-54H,5-24H2,1-4H3/b69-41-,70-42+ |
InChI Key |
PSIZMFUVWLFNCX-YTMZJGCBSA-N |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C/7\C(=C(C#N)C#N)C8=CSC=C8C7=O)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=CSC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CSC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CSC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origin of Product |
United States |
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